3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine
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Overview
Description
3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine is a compound that features a fluorinated pyridine ring and an oxetane moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine typically involves the formation of the oxetane ring followed by its attachment to the fluorinated pyridine. One common method for synthesizing oxetanes is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . The fluorinated pyridine can be synthesized using methods such as fluorination of pyridine derivatives with reagents like AlF3 and CuF2 .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxetane ring.
Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, which can be catalyzed by acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Bu4N+F− in DMF can be used for nucleophilic substitution.
Oxidation and Reduction: Common oxidizing agents like KMnO4 or reducing agents like NaBH4 can be employed.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxetane moiety.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while ring-opening reactions can produce linear or branched compounds depending on the nucleophile involved.
Scientific Research Applications
3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the oxetane ring can influence the compound’s overall conformation and stability . These interactions can modulate biological pathways and lead to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-bromopyridine: Another fluorinated pyridine derivative with different substitution patterns.
4-fluoro-2-(oxetan-3-yl)pyridine: A similar compound with the oxetane ring attached at a different position on the pyridine ring.
Uniqueness
3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine is unique due to the specific positioning of the fluorine and oxetane groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
Properties
IUPAC Name |
3-fluoro-2-(oxetan-2-ylmethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-8-2-1-4-11-9(8)13-6-7-3-5-12-7/h1-2,4,7H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFINAIMOUZARNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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